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Compound of Interest

Compound Name: Einecs 251-319-9

Cat. No.: B15180549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide focuses predominantly on the pharmacological

properties of nicotinic acid, a primary component of Einecs 251-319-9. This is due to the

extensive availability of research on nicotinic acid and the limited specific pharmacological data

for the compound Einecs 251-319-9, which is a salt of nicotinic acid and alpha-

[(butylamino)methyl]-4-hydroxybenzyl alcohol. The pharmacological activity of Einecs 251-319-
9 is expected to be primarily driven by its nicotinic acid moiety.

Core Pharmacological Properties of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a well-established lipid-modifying agent.[1]

[2][3][4] At pharmacological doses, typically ranging from 500 to 3000 mg per day, it favorably

alters the lipid profile by reducing levels of total cholesterol, low-density lipoprotein (LDL)

cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL)

cholesterol.[1][5][6][7]

Quantitative Pharmacodynamic Data
The following table summarizes the typical effects of nicotinic acid on lipid parameters as

observed in clinical trials.
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Parameter
Direction of
Change

Magnitude of
Change

References

Total Cholesterol Decrease 10-25% [7]

LDL-Cholesterol Decrease 5-25% [5][7]

HDL-Cholesterol Increase 15-35% [5][8]

Triglycerides Decrease 20-50% [5][7]

Lipoprotein(a) Decrease Variable [7]

Pharmacokinetic Profile
Nicotinic acid is rapidly absorbed from the gastrointestinal tract.[1] Its metabolism is complex

and dose-dependent, with two primary pathways: a high-affinity, low-capacity pathway leading

to the formation of nicotinamide adenine dinucleotide (NAD), and a low-affinity, high-capacity

pathway resulting in the formation of nicotinuric acid and other metabolites that are excreted in

the urine.

Parameter Value References

Bioavailability Nearly complete [1]

Time to Peak Plasma

Concentration (Tmax)

30-60 minutes (Immediate

Release)
[1]

Half-life (t1/2) ~1 hour [9]

Metabolism
Hepatic (dose-dependent

pathways)
[10]

Excretion Primarily renal [1][9]

Mechanism of Action: Signaling Pathways
The primary mechanism of action of nicotinic acid involves the activation of the G protein-

coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in
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adipocytes.[4][11] This interaction initiates a cascade of intracellular events leading to the

observed lipid-modifying effects.

Inhibition of Lipolysis in Adipose Tissue
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl

cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduced activation of

hormone-sensitive lipase. This cascade results in a decrease in the mobilization of free fatty

acids (FFAs) from adipose tissue to the liver.[7]
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Caption: Nicotinic acid signaling pathway in adipocytes.

Hepatic Effects on Lipoprotein Synthesis
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The reduction in FFA flux to the liver decreases the substrate available for hepatic triglyceride

synthesis. This, in turn, reduces the assembly and secretion of very-low-density lipoproteins

(VLDL) by the liver. Since LDL is a metabolic product of VLDL, a reduction in VLDL production

leads to a subsequent decrease in LDL levels.[7] Nicotinic acid also directly inhibits the enzyme

diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, further reducing triglyceride

synthesis.[6][7]
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Caption: Hepatic effects of nicotinic acid on lipoprotein synthesis.

Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of nicotinic acid are

extensive and varied. Below are generalized methodologies for key in vivo and in vitro

experiments.

In Vivo Assessment of Lipid-Modifying Effects
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Objective: To determine the effect of a test compound on plasma lipid profiles in an animal

model.

Methodology:

Animal Model: Male Wistar rats or hyperlipidemic hamster models are commonly used.

Acclimatization: Animals are acclimatized for at least one week with standard chow and

water ad libitum.

Grouping: Animals are randomly assigned to a control group (vehicle) and treatment groups

(receiving different doses of the test compound).

Dosing: The test compound is administered orally (gavage) or intraperitoneally for a specified

period (e.g., 14-28 days).

Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood

samples are collected via cardiac puncture under anesthesia.

Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, HDL-C,

LDL-C, and triglycerides are measured using commercially available enzymatic kits.

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA

followed by a post-hoc test) to determine significant differences between groups.
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Caption: Workflow for in vivo lipid-lowering studies.
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In Vitro Lipolysis Assay
Objective: To assess the direct inhibitory effect of a test compound on lipolysis in adipocytes.

Methodology:

Cell Culture: Differentiated 3T3-L1 adipocytes are a common in vitro model.

Treatment: Adipocytes are pre-incubated with the test compound at various concentrations.

Lipolysis Induction: Lipolysis is stimulated by adding a known agonist, such as isoproterenol.

Glycerol/FFA Measurement: The cell culture medium is collected, and the amount of glycerol

or free fatty acids released from the adipocytes is quantified using a colorimetric or

fluorometric assay.

Data Analysis: The inhibitory concentration (IC50) of the test compound is calculated to

determine its potency in inhibiting lipolysis.

Adverse Effects and Clinical Considerations
The most common side effect of nicotinic acid is cutaneous flushing, characterized by warmth,

redness, and itching of the skin.[11] This is mediated by the release of prostaglandins. Other

potential adverse effects include gastrointestinal distress, and at high doses, hepatotoxicity and

an increased risk of developing type 2 diabetes.[1] Recent large clinical trials have raised

questions about the incremental cardiovascular benefit of adding niacin to statin therapy in

well-controlled patients.[5][12][13]

Conclusion
Einecs 251-319-9, as a compound containing nicotinic acid, is presumed to exert its

pharmacological effects primarily through the well-documented mechanisms of nicotinic acid.

These include the inhibition of lipolysis in adipose tissue via GPR109A activation and

subsequent reduction in hepatic VLDL and LDL synthesis. While effective in modifying the lipid

profile, the clinical application of nicotinic acid requires careful consideration of its side-effect

profile and the evolving landscape of cardiovascular risk reduction therapies. Further research

is warranted to elucidate any unique pharmacological properties of the Einecs 251-319-9
compound itself.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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